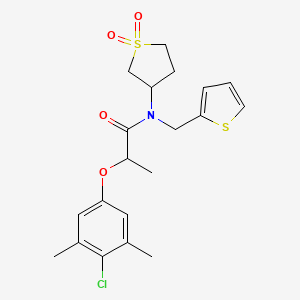![molecular formula C21H25BrN4O2S B11588866 N-(4-bromophenyl)-2-{(2Z)-4-oxo-2-[(2Z)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B11588866.png)
N-(4-bromophenyl)-2-{(2Z)-4-oxo-2-[(2Z)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMOPHENYL)-2-[(2Z)-4-OXO-2-{2-[(2Z)-1,7,7-TRIMETHYLBICYCLO[221]HEPTAN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1,3-THIAZOLIDIN-5-YL]ACETAMIDE is a complex organic compound that features a bromophenyl group, a thiazolidinone ring, and a bicyclic heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-[(2Z)-4-OXO-2-{2-[(2Z)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1,3-THIAZOLIDIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 4-bromophenylamine, thiazolidinone derivatives, and bicyclic ketones. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or acid catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques such as HPLC and NMR spectroscopy would be essential for monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-2-[(2Z)-4-OXO-2-{2-[(2Z)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1,3-THIAZOLIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, N-(4-BROMOPHENYL)-2-[(2Z)-4-OXO-2-{2-[(2Z)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1,3-THIAZOLIDIN-5-YL]ACETAMIDE may be investigated for its potential as a bioactive compound. Studies could focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings. Its unique properties could enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-2-[(2Z)-4-OXO-2-{2-[(2Z)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1,3-THIAZOLIDIN-5-YL]ACETAMIDE would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects could result from binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-BROMOPHENYL)-2-[(2Z)-4-OXO-2-{2-[(2Z)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1,3-THIAZOLIDIN-5-YL]ACETAMIDE include other thiazolidinone derivatives, bromophenyl compounds, and bicyclic ketones. Examples include:
- 4-Bromophenylthiazolidinone
- 1,7,7-Trimethylbicyclo[2.2.1]heptanone derivatives
- Hydrazone-linked thiazolidinones
Uniqueness
What sets N-(4-BROMOPHENYL)-2-[(2Z)-4-OXO-2-{2-[(2Z)-1,7,7-TRIMETHYLBICYCLO[221]HEPTAN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1,3-THIAZOLIDIN-5-YL]ACETAMIDE apart is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C21H25BrN4O2S |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[(2Z)-4-oxo-2-[(Z)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C21H25BrN4O2S/c1-20(2)12-8-9-21(20,3)16(10-12)25-26-19-24-18(28)15(29-19)11-17(27)23-14-6-4-13(22)5-7-14/h4-7,12,15H,8-11H2,1-3H3,(H,23,27)(H,24,26,28)/b25-16- |
InChI Key |
SUTNLVFOKIDYPE-XYGWBWBKSA-N |
Isomeric SMILES |
CC1(C2CCC1(/C(=N\N=C/3\NC(=O)C(S3)CC(=O)NC4=CC=C(C=C4)Br)/C2)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=NN=C3NC(=O)C(S3)CC(=O)NC4=CC=C(C=C4)Br)C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-cyano-N-ethyl-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11588785.png)
![(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B11588798.png)
![Ethyl 4-methyl-2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11588806.png)

![(2E)-N-benzyl-2-cyano-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11588828.png)
![2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11588834.png)

![2-(4-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B11588841.png)

![(5Z)-5-[4-(allyloxy)benzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11588851.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11588862.png)


![1-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11588879.png)
